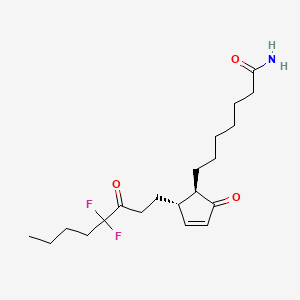
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: is a chemical compound with the molecular formula C10H7ClIN3O . It is a member of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro group at the 5th position, an iodophenoxy group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and 3-iodophenol.
Nucleophilic Substitution: The 3-iodophenol undergoes nucleophilic substitution with 5-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding oxides or reduced amines.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), bases like potassium phosphate (K3PO4)
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced amines, and biaryl or alkyne derivatives.
科学的研究の応用
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Agriculture: It is explored for its potential as a fungicide or herbicide, leveraging its ability to disrupt biological pathways in pests.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects in medicinal applications or pesticidal effects in agricultural applications.
類似化合物との比較
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: can be compared with other similar compounds, such as:
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar structure but with a methyl group instead of the iodophenoxy group.
5-Chloro-3-iodo-pyridin-2-ylamine: Similar structure but with a pyridine ring instead of the pyrimidine ring.
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxyphenyl group instead of the iodophenoxy group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H7ClIN3O |
|---|---|
分子量 |
347.54 g/mol |
IUPAC名 |
5-chloro-4-(3-iodophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7ClIN3O/c11-8-5-14-10(13)15-9(8)16-7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,15) |
InChIキー |
MOCYITZVCAWPOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)OC2=NC(=NC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


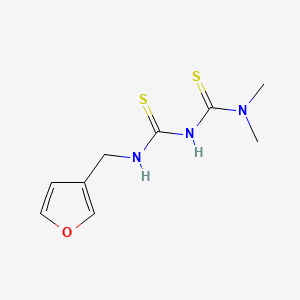

![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
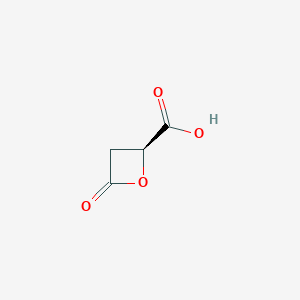

![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
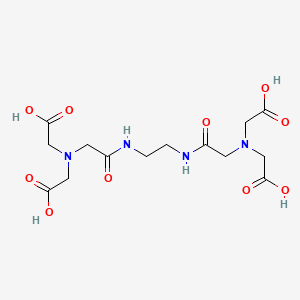
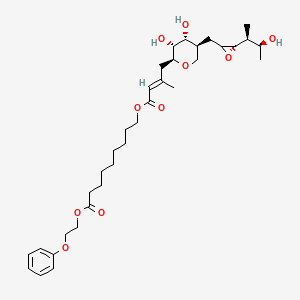


![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
